4-(3-Chloro-4-methylbenzylidene)-2-phenyloxazol-5(4H)-one
CAS No.:
Cat. No.: VC17288474
Molecular Formula: C17H12ClNO2
Molecular Weight: 297.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12ClNO2 |
|---|---|
| Molecular Weight | 297.7 g/mol |
| IUPAC Name | (4E)-4-[(3-chloro-4-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
| Standard InChI | InChI=1S/C17H12ClNO2/c1-11-7-8-12(9-14(11)18)10-15-17(20)21-16(19-15)13-5-3-2-4-6-13/h2-10H,1H3/b15-10+ |
| Standard InChI Key | SGZVYAFXISQVDZ-XNTDXEJSSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 4-(3-Chloro-4-methylbenzylidene)-2-phenyloxazol-5(4H)-one reflects its core structure:
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A five-membered oxazolone ring (C₃H₃NO₂) with a ketone at position 5.
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A phenyl group (C₆H₅) at position 2.
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A 3-chloro-4-methylbenzylidene substituent (C₇H₅Cl) at position 4, formed via a conjugated double bond between the oxazolone ring and the aromatic system.
Molecular Formula: C₁₇H₁₂ClNO₂
Molecular Weight: 313.74 g/mol
Structural Features:
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The chloro group at position 3 and methyl group at position 4 on the benzylidene moiety introduce steric and electronic effects that influence reactivity and intermolecular interactions.
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The planar oxazolone ring facilitates π-π stacking, while the substituents modulate solubility and biological target affinity .
Synthesis and Reaction Pathways
The synthesis follows the Erlenmeyer azlactone reaction, a well-established method for oxazolone derivatives .
Reaction Components
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Substrates:
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Hippuric acid (benzoylglycine) as the glycine derivative.
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3-Chloro-4-methylbenzaldehyde as the aromatic aldehyde.
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Reagents:
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Acetic anhydride (solvent and acetylating agent).
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Anhydrous sodium acetate (base catalyst).
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Synthetic Procedure
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Condensation: Hippuric acid (0.002 mol) and 3-chloro-4-methylbenzaldehyde (0.002 mol) are heated in acetic anhydride (20 mL) with sodium acetate (0.16 g) at 100°C for 4 hours .
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Workup: The reaction mixture is poured into ice-water, precipitating the crude product.
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Purification: Recrystallization from ethanol yields the pure compound as a crystalline solid .
Reaction Equation:
Yield: ~30–40% (estimated from analogous syntheses) .
Physical and Chemical Properties
Physicochemical Data
| Property | Value/Range |
|---|---|
| Melting Point | 210–215°C (predicted) |
| Solubility | Insoluble in water; soluble in DMSO, DMF, ethanol |
| Stability | Sensitive to hydrolysis under acidic/basic conditions |
Comparative Analysis with Analogues
| Compound | Melting Point (°C) | Bioactivity (IC₅₀, μg/mL) |
|---|---|---|
| 4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one | 248–250 | 8.9–9.2 (HepG2, HCT-116) |
| 4-(4-Methylbenzylidene)-2-phenyloxazol-5(4H)-one | N/A | Not reported |
The chloro and methyl substituents are expected to enhance lipophilicity compared to methoxy derivatives, potentially improving membrane permeability .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
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Aromatic C-H Bends: 750–850 cm⁻¹ (substituted benzene rings).
Nuclear Magnetic Resonance (¹H NMR)
Predicted shifts (δ, ppm, DMSO-d₆):
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Methine Proton (CH=): 8.30–8.50 (s, 1H).
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Aromatic Protons:
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Phenyl group: 7.20–7.85 (m, 5H).
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Benzylidene ring: 7.10–8.00 (m, 3H).
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Methyl Group: 2.35 (s, 3H, CH₃).
Mass Spectrometry (MS)
Biological Activity and Applications
Antimicrobial Properties
Analogous compounds show moderate activity against Gram-positive bacteria (e.g., S. aureus), likely due to membrane disruption .
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